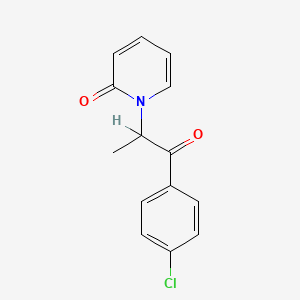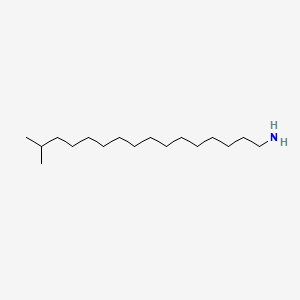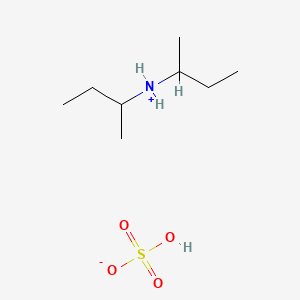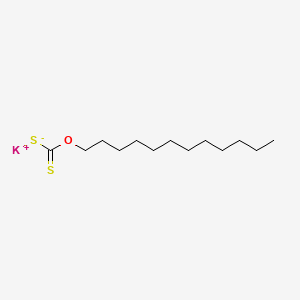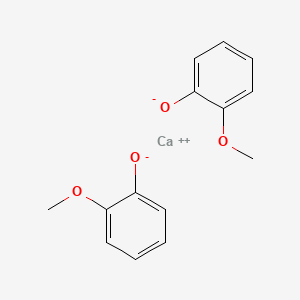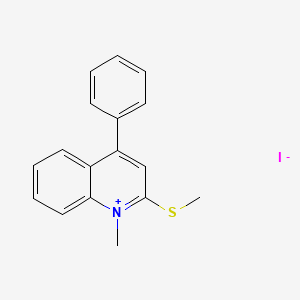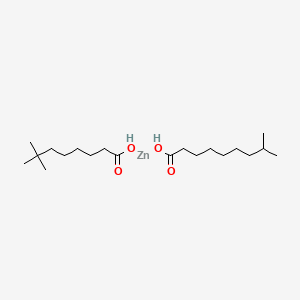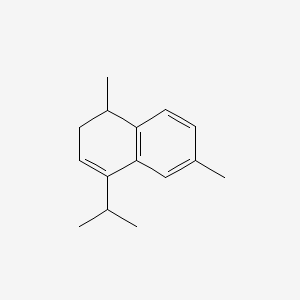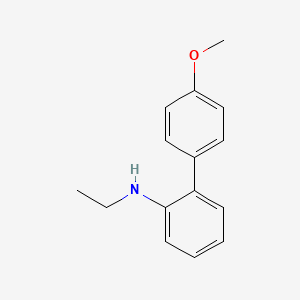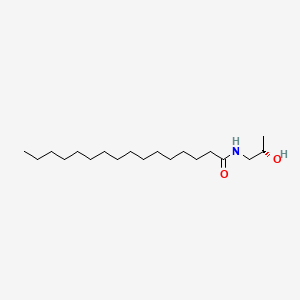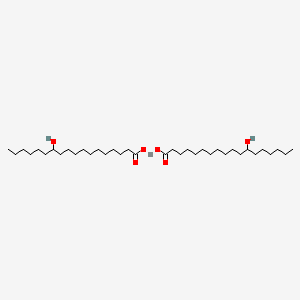
cadmium(2+);12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its chemical formula is C36H70CdO6, and it is often referred to as cadmium 12-hydroxystearate . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium(2+);12-hydroxyoctadecanoate can be synthesized through the reaction of cadmium salts with 12-hydroxyoctadecanoic acid. The reaction typically involves the following steps:
- Dissolution of cadmium salts (such as cadmium chloride or cadmium nitrate) in water or an appropriate solvent.
- Addition of 12-hydroxyoctadecanoic acid to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Precipitation of the this compound product, which is then filtered and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cadmium salts and 12-hydroxyoctadecanoic acid, with precise control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal or other reduced forms.
Substitution: The hydroxyl and carboxyl groups in the compound can participate in substitution reactions with other reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Cadmium oxide and other oxidized derivatives.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: Various substituted organic compounds depending on the reagents used
Scientific Research Applications
Cadmium(2+);12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications and its interactions with biological molecules.
Industry: Utilized in the production of lubricants, stabilizers, and other industrial products .
Mechanism of Action
The mechanism of action of cadmium(2+);12-hydroxyoctadecanoate involves its interaction with cellular components and molecular pathways. Cadmium ions can disrupt cellular processes by:
Inducing oxidative stress: Cadmium ions generate reactive oxygen species (ROS), leading to cellular damage.
Interfering with calcium signaling: Cadmium ions can mimic calcium ions, disrupting calcium-dependent processes.
Modulating signaling pathways: Cadmium ions affect pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to altered cellular responses .
Comparison with Similar Compounds
Cadmium(2+);12-hydroxyoctadecanoate can be compared with other similar compounds, such as:
Cadmium stearate: Similar in structure but lacks the hydroxyl group.
Cadmium palmitate: Another cadmium-containing fatty acid salt with a shorter carbon chain.
Cadmium oleate: Contains an unsaturated fatty acid chain, differing in reactivity and applications .
These comparisons highlight the unique properties of this compound, particularly its hydroxyl group, which influences its reactivity and applications.
Properties
CAS No. |
69121-20-6 |
|---|---|
Molecular Formula |
C36H70CdO6 |
Molecular Weight |
711.4 g/mol |
IUPAC Name |
cadmium(2+);12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
GZAFZVLKVLWJJD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



